molecular formula C13H10ClFN2S B5841216 1-(2-Chlorophenyl)-3-(3-fluorophenyl)thiourea

1-(2-Chlorophenyl)-3-(3-fluorophenyl)thiourea

Cat. No.: B5841216
M. Wt: 280.75 g/mol
InChI Key: HWGTZCTWIIODRY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(3-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features a thiourea group (-CSNH-) flanked by two aromatic rings, one substituted with a chlorine atom and the other with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(3-fluorophenyl)thiourea typically involves the reaction of 2-chloroaniline and 3-fluoroaniline with thiophosgene or isothiocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

  • Reaction with Thiophosgene

    • 2-Chloroaniline and 3-fluoroaniline are reacted with thiophosgene in the presence of a base such as triethylamine.
    • The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
  • Reaction with Isothiocyanates

    • Alternatively, the compound can be synthesized by reacting 2-chloroaniline with 3-fluorophenyl isothiocyanate.
    • This reaction is typically performed in a polar solvent like ethanol or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants under controlled conditions.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(3-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(4-fluorophenyl)thiourea
  • 1-(2-Chlorophenyl)-3-(3-chlorophenyl)thiourea
  • 1-(2-Fluorophenyl)-3-(3-chlorophenyl)thiourea

Uniqueness

1-(2-Chlorophenyl)-3-(3-fluorophenyl)thiourea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its interactions with biological targets and improve its stability compared to other thiourea derivatives.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2S/c14-11-6-1-2-7-12(11)17-13(18)16-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGTZCTWIIODRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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